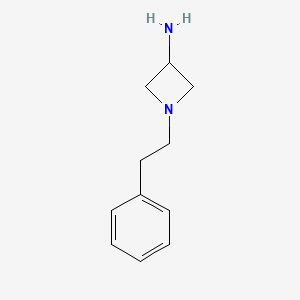

1-(2-Phenylethyl)azetidin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-phenylethyl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-8-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVHSXXILHOPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 2 Phenylethyl Azetidin 3 Amine and Its Analogs

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of 1-(2-phenylethyl)azetidin-3-amine is a crucial determinant of its interaction with biological targets. The spatial arrangement of the phenylethyl group relative to the azetidine (B1206935) ring can significantly influence binding affinity and efficacy.

Conformational analysis of related phenylethylamine derivatives has shown that they can adopt various conformations, with the extended conformation often being favored for interaction with certain receptors. nih.gov For phenylethylamines, the orientation of the ethylamine (B1201723) side chain with respect to the phenyl ring is critical for biological activity. Theoretical calculations on similar molecules indicate that the energetic barrier between different rotamers can be low, allowing the molecule to adopt a biologically relevant conformation upon approaching a receptor binding site. mdpi.com The ability of the this compound molecule to assume a specific, low-energy conformation that is complementary to the binding pocket of a target protein is paramount for its activity. The relative orientation of the aromatic ring and the basic nitrogen atom is a key factor in receptor recognition.

Influence of the Azetidine Ring on Molecular Interactions and Target Binding

The four-membered azetidine ring is a key structural feature of this compound, imparting a degree of conformational rigidity that is not present in more flexible acyclic analogs. nih.gov This constrained geometry can pre-organize the molecule into a conformation that is favorable for binding to a specific biological target, potentially leading to increased potency and selectivity.

The azetidine ring serves as a rigid scaffold that properly orients the pendant phenylethyl and amino groups for optimal interaction with a receptor. nih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor, and its basicity can be modulated by substituents, further influencing target engagement. The presence of the azetidine ring has been shown to be crucial for the insecticidal activity of okaramine B, with ring-opened analogs showing no activity. nih.gov

Modifications at the Nitrogen (N1) Position of the Azetidine Ring

The N1 position of the azetidine ring, bearing the 2-phenylethyl substituent, is a critical site for modulating the biological activity of this compound.

Impact of Phenylethyl Moiety on Receptor Recognition and Activity

The phenylethyl group is a common pharmacophore in many biologically active compounds, particularly those targeting monoamine receptors. nih.govkoreascience.kr Its aromatic ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with the amino acid residues of a receptor's binding pocket. The ethyl linker provides optimal spacing between the aromatic ring and the azetidine nitrogen, a feature that is often critical for high-affinity binding to targets such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govkoreascience.kr

Studies on a wide range of phenethylamine (B48288) derivatives have demonstrated that substitutions on the phenyl ring can dramatically alter receptor affinity and selectivity. nih.gov For example, the position and nature of substituents on the phenyl ring of phenethylamine analogs have a profound effect on their affinity for the 5-HT2A receptor. nih.gov

Derivatization Strategies at N1 and their SAR Implications

Systematic derivatization at the N1 position is a common strategy to explore the SAR of azetidine-containing compounds. Replacing the phenylethyl group with other arylalkyl, heteroarylalkyl, or even simple alkyl moieties can provide valuable insights into the steric and electronic requirements of the receptor binding site. For instance, in a series of 3-aminoazetidines investigated as triple reuptake inhibitors, the nature of the substituent at the N1 position was found to be a key determinant of activity. nih.gov

Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems is another viable strategy. nih.govchemrxiv.org This approach can be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability while maintaining or improving biological activity.

| Modification at N1 | General SAR Implication | Reference |

| Phenyl Ring Substitution | Can modulate receptor affinity and selectivity. | nih.gov |

| Replacement of Phenyl Ring | Bioisosteric replacements can alter physicochemical properties. | nih.govchemrxiv.org |

| Variation of Alkyl Linker | Affects the distance between the aromatic ring and the azetidine core. | koreascience.kr |

Modifications at the Amino (C3) Position of the Azetidine Ring

The amino group at the C3 position of the azetidine ring is another key site for chemical modification to probe the SAR of this compound and its analogs. The basicity and hydrogen-bonding capacity of this amino group are likely to be critical for interactions with the biological target.

Derivatization of the C3-amino group, for example, by alkylation, acylation, or sulfonylation, can provide information about the steric tolerance and electronic requirements of the binding pocket in the vicinity of this group. In a study of 3-aminoazetidine derivatives as triple reuptake inhibitors, modifications at the C3-amino position significantly influenced their potency and selectivity. nih.gov For instance, the introduction of a bulky substituent on the C3-amino group could either enhance or diminish activity depending on the specific nature of the substituent and the target receptor.

Furthermore, the stereochemistry at the C3 position, if it becomes a chiral center upon substitution, can play a crucial role in biological activity, with one enantiomer often exhibiting significantly higher potency than the other.

| Modification at C3-Amino Group | General SAR Implication | Reference |

| Alkylation | Can probe steric tolerance of the binding site. | nih.gov |

| Acylation/Sulfonylation | Modulates basicity and hydrogen bonding potential. | nih.gov |

| Introduction of Chirality | Enantiomers may exhibit differential activity. |

Role of the Primary Amine Group in Biological Interactions

The primary amine group (—NH₂) is a fundamental feature of many biologically active compounds, including amino acids, neurotransmitters, and various drugs. nih.gov Its basicity, due to the lone pair of electrons on the nitrogen atom, allows it to participate in hydrogen bonding and ionic interactions, which are critical for binding to biological receptors. nih.gov

In the context of azetidine derivatives, the primary amine is a key functional group. For instance, in a series of 9-aza-anthrapyrazoles, the nature of the amine in the side chains was found to be a critical determinant of drug resistance in multidrug-resistant cells. nih.gov Specifically, compounds with a tertiary amine on both side arms did not exhibit cross-resistance. nih.gov While not a primary amine, this highlights the significant impact of the amine's substitution pattern on biological activity.

Furthermore, studies on phenethylamine derivatives, a class to which this compound belongs, have shown that the amino group is a core component for affinity towards receptors like the 5-HT₂A receptor. biomolther.org The presence of the primary amine allows for crucial interactions within the receptor's binding pocket.

Substituent Effects on C3 and their Contribution to SAR

The C3 position of the azetidine ring is a key point for introducing structural diversity in analogs of this compound. Modifications at this position can significantly influence the compound's potency and selectivity.

In a study of azetidine derivatives as GABA uptake inhibitors, various substituents were introduced at the 3-position. nih.gov These included acetic acid and carboxylic acid moieties, as well as a tetrazole ring as a bioisostere for the carboxylic acid. nih.gov The results indicated that these C3 substituents played a crucial role in the inhibitory activity at GAT-1 and GAT-3 transporters. nih.gov For example, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for both GAT-1 and GAT-3. nih.gov

The introduction of a chloro group at the 3-position of 2-oxo-azetidine derivatives has also been explored, leading to compounds with antibacterial, antifungal, and antitubercular activities. acgpubs.org This demonstrates that even a simple halogen substitution at C3 can confer significant biological properties.

Computational studies on the nucleophilic cleavage of halogen-substituted azetidines have shown that substitution at the 3-position is preferred, highlighting the reactivity of this position for further functionalization. researchgate.net This reactivity can be exploited to synthesize a wide range of C3-substituted analogs for SAR studies.

Table 1: Effect of C3-Substituents on the Biological Activity of Azetidine Analogs

| C3-Substituent | Target/Activity | Observed Effect | Reference |

| Acetic Acid | GABA Uptake (GAT-1) | Contributes to inhibitory potency | nih.gov |

| Carboxylic Acid | GABA Uptake (GAT-3) | Contributes to inhibitory potency | nih.gov |

| 3-hydroxy-3-(4-methoxyphenyl) | GABA Uptake (GAT-1/GAT-3) | Moderate affinity | nih.gov |

| Chloro | Antibacterial/Antifungal | Confers biological activity | acgpubs.org |

Exploration of Stereoisomers and Stereoselectivity in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug. The interaction between a chiral drug and its biological target, which is also chiral (e.g., proteins, nucleic acids), is often stereospecific.

For analogs of this compound, the C3 carbon of the azetidine ring can be a stereocenter, leading to the existence of enantiomers (R and S isomers). The biological activity of these enantiomers can differ significantly.

In a study on pyrazole (B372694) derivatives, the different stereoisomers of acylhydrazones and amides were synthesized and evaluated for their antiproliferative and antioxidant activities. nih.gov The results showed that specific stereoisomers exhibited more potent activity, highlighting the importance of stereoselectivity in their biological action. nih.gov

While specific data on the stereoisomers of this compound itself is not detailed in the provided search results, the principles of stereoselectivity are broadly applicable. The differential binding of enantiomers to a receptor can result in one enantiomer being active while the other is inactive or even has a different, sometimes undesirable, effect. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound and its C3-substituted analogs are essential for a complete understanding of their SAR.

Advanced Analytical and Spectroscopic Characterization of 1 2 Phenylethyl Azetidin 3 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of compounds from reaction mixtures and for the assessment of their purity. For 1-(2-Phenylethyl)azetidin-3-amine, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are key techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. The separation of amines, such as this compound, can be effectively achieved using reverse-phase HPLC. nih.gov A typical HPLC method would involve a C18 column as the stationary phase, which is suitable for retaining non-polar to moderately polar compounds.

A gradient elution method, where the mobile phase composition is changed over time, is often employed to achieve optimal separation. For instance, a gradient could start with a higher percentage of a polar solvent like water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and gradually increase the proportion of a less polar organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, as the phenyl group in the molecule will absorb UV light.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-based gradient from high aqueous to high organic content |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly valuable for confirming the molecular weight of the target compound and assessing its purity. After separation by the LC system, the eluent is introduced into the mass spectrometer. For this compound, which has a molecular formula of C11H16N2 and a molecular weight of approximately 176.26 g/mol , electrospray ionization (ESI) in positive ion mode is typically used. This is because the amine functional groups are basic and readily accept a proton to form a positively charged ion [M+H]+. The mass spectrometer would be expected to detect a prominent ion at an m/z (mass-to-charge ratio) of approximately 177.27. The presence of a single major peak at the expected m/z in the mass spectrum, corresponding to the main peak in the chromatogram, provides strong evidence for the compound's identity and high purity. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The aromatic protons of the phenyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons of the ethyl group and the azetidine (B1206935) ring would resonate in the upfield region, generally between δ 2.5 and 4.0 ppm. libretexts.orglibretexts.org The N-H proton of the amine group would likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. libretexts.orglibretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each of the 11 carbon atoms are expected. The aromatic carbons would appear in the downfield region (δ 120-140 ppm). The carbons of the azetidine ring and the phenylethyl group attached to the nitrogen atoms would resonate in the aliphatic region (δ 20-70 ppm). libretexts.orgresearchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic (C₆H₅): 7.2-7.4 (m)Azetidine & Ethyl CH/CH₂: 2.5-4.0 (m)NH₂: Variable, broad singlet |

| ¹³C | Aromatic (C₆H₅): 120-140Azetidine & Ethyl C: 20-70 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹. An N-H bending vibration for the primary amine is expected around 1600 cm⁻¹. wpmucdn.com Furthermore, C-N stretching vibrations for both the aliphatic amine and the azetidine ring would be present in the fingerprint region, typically between 1000-1250 cm⁻¹. libretexts.org

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3300-3500 (two peaks) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| N-H Bend (Primary Amine) | ~1600 |

| C-N Stretch (Aliphatic) | 1000-1250 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₆N₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 177.1392. An HRMS measurement that yields a value very close to this theoretical mass (typically within a few parts per million) provides unambiguous confirmation of the molecular formula. nih.gov This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₁H₁₆N₂ + H]⁺ | 177.1392 |

Crystallographic Analysis for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through crystallographic analysis, with X-ray crystallography standing as the paramount technique. This method provides precise information on bond lengths, bond angles, and stereochemistry, which are crucial for understanding the structure-activity relationships of pharmacologically relevant molecules.

X-ray Crystallography of Azetidine Derivatives

While specific crystallographic data for this compound is not prominently available in the public domain, the structural elucidation of numerous azetidine derivatives by X-ray crystallography has been reported, offering valuable insights into the conformational intricacies of the strained four-membered ring. ljmu.ac.uknih.govacs.orgnih.gov The inherent ring strain in azetidine derivatives makes their synthesis and structural analysis a subject of significant scientific interest. researchgate.netmedwinpublishers.com

X-ray crystallography has been instrumental in confirming the absolute stereochemistry of various azetidine derivatives. For instance, the analysis of the Flack parameter from an XRD single crystal structure was used to determine the absolute stereochemistry of a 2,4-cis-disubstituted amino azetidine. ljmu.ac.uk This highlights the power of X-ray diffraction in unambiguously assigning the spatial arrangement of substituents on the azetidine ring, which is often challenging to determine solely by spectroscopic methods.

In other studies, X-ray quality crystals of novel azetidine-based scaffolds have been obtained, leading to the surprising discovery of rearranged molecular frameworks. For example, an attempted synthesis of a [3.3.0]-spirocycle resulted in a [4.2.0]-system, a fact that was unequivocally established through X-ray structural analysis. nih.govacs.org This underscores the importance of crystallographic studies in verifying expected molecular structures and identifying unexpected reaction pathways.

The crystal structure of L-azetidine-2-carboxylic acid, a naturally occurring homolog of proline, was determined as early as 1969, providing fundamental data on the bond lengths and angles of the parent azetidine ring system. nih.gov More recent studies on complex azetidine derivatives continue to rely on X-ray crystallography for structural verification and to understand intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov

The general procedure for the X-ray crystallographic analysis of an azetidine derivative involves growing a single crystal of high quality. These crystals are then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined to yield a precise molecular structure. nih.govnih.govmdpi.com

The table below presents a summary of crystallographic data for a representative azetidine derivative, illustrating the type of information obtained from such analyses.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| L-azetidine-2-carboxylic acid | Orthorhombic | P212121 | a = 5.69 Å, b = 7.59 Å, c = 10.58 Å | nih.gov |

| A 2,4-cis-disubstituted amino azetidine salt | - | - | - | ljmu.ac.uk |

| A [4.2.0]-bicyclic azetidine system | - | - | - | nih.govacs.org |

Q & A

Q. What are the common synthetic routes for 1-(2-Phenylethyl)azetidin-3-amine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with azetidine ring formation followed by phenylethyl group introduction via nucleophilic substitution or reductive amination. For example:

Azetidine Core Synthesis : Cyclization of γ-chloroamines or ring-opening of epoxides with amines under basic conditions.

Phenylethyl Functionalization : Alkylation of the azetidine nitrogen using 2-phenylethyl bromide or coupling via Buchwald-Hartwig amination.

Optimization Strategies :

- Use catalysts like Pd(OAc)₂ for coupling reactions to enhance efficiency.

- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to improve solubility.

- Monitor reaction progress with TLC or HPLC to identify optimal termination points .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Prioritize H and C NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for ring protons) and phenylethyl substituents (δ 7.2–7.4 ppm for aromatic protons). 2D NMR (e.g., COSY, HSQC) resolves stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~204.27 g/mol for CHN) and isotopic patterns.

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to confirm target engagement vs. off-target effects.

- Purity Validation : Use HPLC (>95% purity) to rule out impurities as confounding factors.

- Cell Line Variability : Test activity across multiple cell lines (e.g., HEK293, HeLa) to assess tissue-specific responses.

- Dose-Response Curves : Establish EC values under standardized conditions (e.g., serum-free media, 37°C) .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to neurological targets, and how can these models be validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or dopamine receptors). Focus on hydrogen bonding with the azetidine amine and π-π stacking with the phenylethyl group.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for >100 ns to assess binding stability.

- Experimental Validation :

- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters .

Comparative Structural Analysis

Data Contradiction Analysis

Q. How should researchers address discrepancies in the stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests at pH 2–9 (using HCl/NaOH buffers) and analyze degradation products via LC-MS.

- Mechanistic Insight : Protonation of the azetidine amine at low pH may increase susceptibility to hydrolysis.

- Mitigation Strategies : Formulate with stabilizers (e.g., cyclodextrins) or modify the phenylethyl group to sterically protect the amine .

Synthetic Challenges

Q. What strategies can improve the regioselectivity of this compound derivatives during functionalization?

- Methodological Answer :

- Protective Group Chemistry : Temporarily protect the azetidine amine with Boc or Fmoc groups to direct substitution to the phenylethyl aromatic ring.

- Transition Metal Catalysis : Use Pd-catalyzed C-H activation for selective aryl functionalization.

- Computational Guidance : DFT calculations to predict reactive sites on the phenylethyl group .

Biological Mechanism Elucidation

Q. What experimental frameworks are recommended to map the metabolic pathways of this compound in hepatic models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; identify metabolites via UPLC-QTOF-MS.

- CYP Enzyme Mapping : Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes.

- In Vivo Correlation : Administer C-labeled compound to rodents and track excretion profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.